methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H29F3N4O5 and its molecular weight is 546.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 546.20900452 g/mol and the complexity rating of the compound is 908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, enzyme inhibition, and molecular interactions.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with various substituents that contribute to its biological activity. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing nature, which can enhance the compound's interaction with biological targets.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 1.184 to 9.379 µM. This suggests that modifications in the structure can lead to enhanced anticancer properties .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. For example:
- Cyclooxygenase (COX) : Similar compounds have shown moderate inhibition of COX enzymes (COX-2), which are crucial in the inflammatory response. The presence of the trifluoromethyl group may facilitate stronger interactions with the enzyme's active site due to enhanced binding affinity .
- Lipoxygenases (LOX) : Inhibition studies revealed that certain derivatives exhibited dual inhibitory effects against LOX enzymes (LOX-5 and LOX-15), further supporting their potential as anti-inflammatory agents .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts at a molecular level with various protein targets. The docking analysis indicated that hydrogen and halogen bonding interactions play a significant role in stabilizing the compound within the active sites of target proteins. Such interactions are enhanced by the electron-withdrawing nature of the trifluoromethyl group .
Case Study 1: Anticancer Activity
A study examining a series of quinazoline derivatives found that those with similar structural features to methyl 2,4-dioxo compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted that structural modifications could lead to improved activity profiles .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory properties, compounds related to methyl 2,4-dioxo demonstrated promising results in inhibiting COX and LOX pathways. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Data Tables
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N4O5/c1-39-25(37)18-9-10-21-22(16-18)31-26(38)34(24(21)36)11-4-2-3-8-23(35)33-14-12-32(13-15-33)20-7-5-6-19(17-20)27(28,29)30/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,31,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTACRDSYJQKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.